(2-Fluorophenyl)-[4-(4-methylpiperidin-1-yl)piperidin-1-yl]methanone
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Overview
Description
(2-Fluorophenyl)-[4-(4-methylpiperidin-1-yl)piperidin-1-yl]methanone is a synthetic organic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorophenyl)-[4-(4-methylpiperidin-1-yl)piperidin-1-yl]methanone typically involves the reaction of 2-fluorobenzoyl chloride with 4-(4-methylpiperidyl)piperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to ensure the compound meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions
(2-Fluorophenyl)-[4-(4-methylpiperidin-1-yl)piperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(2-Fluorophenyl)-[4-(4-methylpiperidin-1-yl)piperidin-1-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Fluorophenyl)-[4-(4-methylpiperidin-1-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity and selectivity are essential to understand its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone: A dopamine transporter reuptake inhibitor with a similar piperidyl structure.
4-(2-Fluorophenyl)piperidine: Another fluorophenyl piperidine derivative with different pharmacological properties.
Uniqueness
(2-Fluorophenyl)-[4-(4-methylpiperidin-1-yl)piperidin-1-yl]methanone is unique due to its specific substitution pattern and the presence of both fluorophenyl and piperidyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
489443-19-8 |
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Molecular Formula |
C18H25FN2O |
Molecular Weight |
304.4g/mol |
IUPAC Name |
(2-fluorophenyl)-[4-(4-methylpiperidin-1-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C18H25FN2O/c1-14-6-10-20(11-7-14)15-8-12-21(13-9-15)18(22)16-4-2-3-5-17(16)19/h2-5,14-15H,6-13H2,1H3 |
InChI Key |
FLKSSJHSTLQJMJ-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=CC=C3F |
Canonical SMILES |
CC1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=CC=C3F |
solubility |
34.7 [ug/mL] |
Origin of Product |
United States |
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